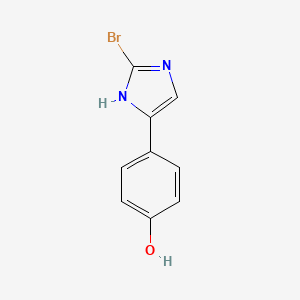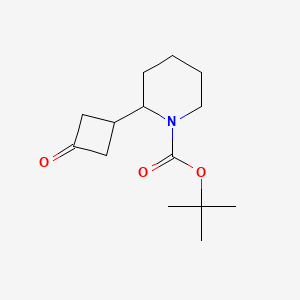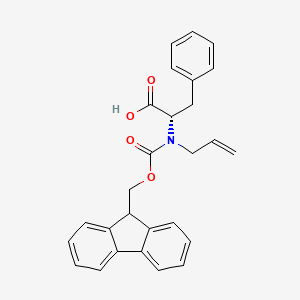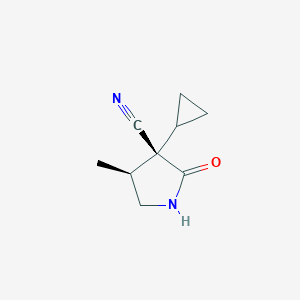![molecular formula C12H13FN2O3S B13890171 tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13890171.png)
tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate: is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a tert-butyl carbamate group attached to a 7-fluoro-4-hydroxybenzo[d]thiazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluoro and hydroxy groups: These functional groups are introduced via selective fluorination and hydroxylation reactions.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the benzo[d]thiazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The fluoro group can be reduced under specific conditions to form a hydrogenated derivative.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydrogenated benzo[d]thiazole derivative.
Substitution: Formation of substituted benzo[d]thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The fluoro and hydroxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The benzo[d]thiazole core provides structural stability and facilitates the compound’s interaction with biological molecules.
Comparaison Avec Des Composés Similaires
- tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
Comparison:
- tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate is unique due to the presence of both fluoro and hydroxy groups, which enhance its reactivity and potential biological activity.
- tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate contains a bromine atom, which may confer different reactivity and biological properties.
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide lacks the hydroxy group, which may affect its binding affinity and specificity towards biological targets.
Propriétés
Formule moléculaire |
C12H13FN2O3S |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
tert-butyl N-(7-fluoro-4-hydroxy-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H13FN2O3S/c1-12(2,3)18-11(17)15-10-14-8-7(16)5-4-6(13)9(8)19-10/h4-5,16H,1-3H3,(H,14,15,17) |
Clé InChI |
WIIAGOIEONWISW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC2=C(C=CC(=C2S1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13890094.png)



![8-Amino-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13890109.png)
![[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)




![4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline](/img/structure/B13890170.png)
![Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B13890172.png)
